3-Mercaptopyruvic acid
Overview
Description
Synthesis Analysis
3-MPA can be synthesized from cysteine through the action of cysteine aminotransferases, resulting in the transamination of cysteine to its corresponding α-keto acid, 3-mercaptopyruvate (3MPy). This conversion is crucial for the biosynthesis of polythioesters in bacteria and potentially for large-scale biotechnological applications (Andreeßen, Gerlt, & Steinbüchel, 2017).
Molecular Structure Analysis
The molecular structure of 3-MPA exhibits stability in its enol form in non-polar solvents. In polar solvents, it rapidly equilibrates between the α-ketoacid form and a cyclic dimer dithiane, which increases its stability towards hydrogen peroxide, compared to cysteine (Galardon & Lec, 2018).
Chemical Reactions and Properties
3-MPA is involved in the production of hydrogen sulfide (H2S) through the action of 3-mercaptopyruvate sulfurtransferase (3-MST), highlighting its role in sulfur metabolism. The enzyme mediates the reaction of 3-MPA with dihydrolipoic acid and thioredoxin to produce H2S. This process is conserved across various organisms, from bacteria to mammals, indicating its fundamental biological importance (Rao et al., 2023).
Physical Properties Analysis
The physical properties of 3-MPA, including its stability in different solvent environments, reflect its versatile role in biological systems. Its ability to exist in equilibrium between different forms adds to the complexity of its behavior in solution, influencing its reactivity and stability under various conditions.
Chemical Properties Analysis
The chemical behavior of 3-MPA, particularly its reactivity towards hydrogen peroxide and its role in forming stable dimer structures, underscores its significance in biochemical pathways. These properties facilitate its biological functions, such as antioxidant activity and involvement in hydrogen sulfide production, which has implications for health and disease.
- Synthesis, Characterisation and Reactivity of 3‐Mercaptopyruvic Acid (Galardon & Lec, 2018)
- Conversion of cysteine to 3-mercaptopyruvic acid by bacterial aminotransferases (Andreeßen, Gerlt, & Steinbüchel, 2017)
- Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease (Rao et al., 2023)
Scientific Research Applications
Synthesis and Characterisation
3-Mercaptopyruvic acid (3-MPH) has been synthesized and characterized, revealing its stability in non-polar solvents and its complex behavior in polar solvents, including a fast equilibrium between the α-ketoacid form and a cyclic dimer dithiane. This compound has increased stability towards hydrogen peroxide compared to cysteine (Galardon & Lec, 2018).
Preparation as a Sulfurtransferase Substrate
Sodium 3-mercaptopyruvate (3-MP), a sulfur donor substrate for sulfurtransferases, has been synthesized from 3-bromopyruvic acid using sodium hydrosulfide, which shows its potential applications in enzymatic studies (Tanabe et al., 1989).
Biochemical Properties
3-Mercaptopyruvate exists in equilibrium with a cyclic dimer in aqueous solution and undergoes rapid conversion to an acyclic aldol dimer under certain conditions. This behavior is relevant for understanding its role in transamination and oxidative deamination processes (Cooper et al., 1982).
Analysis in Biological Samples
A novel method using high-performance liquid chromatography with fluorescence detection has been developed to measure 3-MP formation from cysteine, which is crucial for understanding its metabolic behavior in mammalian tissues (Ogasawara et al., 2013).
Sensor Development
TiO2-Au nanoparticles have been developed as sensors for 3-mercaptopropionic acid (3MPA), demonstrating the compound's significance in aquatic environments and its potential toxicity at certain concentrations (Montoya‐Villegas et al., 2019).
Metabolic Pathways Involvement
3-Mercaptopyruvate is formed in the transamination pathway of cysteine and can be converted into various compounds such as 3-mercaptolactate and mercaptoacetate, playing a role in cysteine metabolism (Sörbo, 1987).
Sulfurtransferase Assay in Human Blood Cells
A sulfurtransferase assay adapted for human blood cells utilizing 3-mercaptopyruvate as a substrate demonstrates its potential in studying cysteine catabolism and sulfurtransferase activity (Valentine & Frankenfeld, 1974).
Role in Bacterial Biosynthesis
3-Mercaptopyruvate is a precursor for polythioesters biosynthesis in bacteria, indicating its potential application in biotechnological processes involving cysteine degradation pathways (Andreeßen et al., 2017).
Physiological and Disease Implications
3-Mercaptopyruvate sulfurtransferase (MPST), which interacts with 3-mercaptopyruvate, is involved in various physiological processes and disease states, including hydrogen sulfide generation and metabolism regulation (Rao et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2-oxo-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOLFAIGOXZBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10255-67-1 (mono-hydrochloride salt) | |
Record name | 3-Mercaptopyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20862960 | |
Record name | 3-Mercaptopyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Mercaptopyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Mercaptopyruvic acid | |
CAS RN |
2464-23-5 | |
Record name | Mercaptopyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercaptopyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercaptopyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTOPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercaptopyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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